molecular formula C19H17ClN2O3 B2828850 2-(4-chlorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide CAS No. 953209-79-5

2-(4-chlorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide

Cat. No. B2828850
CAS RN: 953209-79-5
M. Wt: 356.81
InChI Key: QFMIFNWCHREMNC-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as CMPI and is a member of the isoxazole family of compounds. CMPI has shown promising results in various research studies and is being investigated for its potential use in treating a range of diseases.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

  • Research Focus: The study compared the metabolism of various chloroacetamide herbicides (including compounds structurally related to the requested chemical) in human and rat liver microsomes. It explored the metabolic pathways leading to potential carcinogenic compounds through complex activation processes (Coleman et al., 2000).

Chloroacetamide Inhibition of Fatty Acid Synthesis

  • Research Focus: Investigated the inhibitory effects of chloroacetamide herbicides on fatty acid synthesis in the green alga Scenedesmus Acutus, showing the potential biochemical interactions and toxicity mechanisms of such compounds (Weisshaar & Böger, 1989).

Spectroscopic and Quantum Mechanical Studies

  • Research Focus: Conducted spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, exploring their potential in ligand-protein interactions, photovoltaic efficiency modeling, and as photosensitizers in dye-sensitized solar cells (Mary et al., 2020).

properties

IUPAC Name

2-(4-chlorophenyl)-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-24-17-8-4-14(5-9-17)18-11-16(22-25-18)12-21-19(23)10-13-2-6-15(20)7-3-13/h2-9,11H,10,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMIFNWCHREMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide

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